5-Amino-3-sulfosalicylic acid
Overview
Description
5-Amino-3-sulfosalicylic acid: is an organic compound characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a salicylic acid core. This compound is known for its brown powder appearance and is utilized in various chemical and industrial applications .
Mechanism of Action
Target of Action
The primary target of 5-Amino-3-sulfosalicylic acid, also known as Aminosalicylic acid, is the Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis in humans. The compound acts as an anti-mycobacterial agent, preventing the multiplication of bacteria without destroying them .
Mode of Action
Aminosalicylic acid inhibits the synthesis of folic acid . It binds to pteridine synthetase , a key enzyme involved in the first step of folic acid synthesis, with greater affinity than para-aminobenzoic acid . This effectively inhibits the synthesis of folic acid, slowing down cell growth and multiplication .
Biochemical Pathways
The inhibition of folic acid synthesis is a crucial aspect of the compound’s action. Folic acid is essential for the synthesis of nucleic acids and the metabolism of amino acids, which are vital for bacterial growth and multiplication . By inhibiting folic acid synthesis, the compound disrupts these biochemical pathways, leading to a slowdown in bacterial growth .
Pharmacokinetics
Sulfasalazine is separated in the large intestine by bacteria containing the enzyme azoreductases . This process allows for the transport of the compound to the colon .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication . This is achieved through the disruption of folic acid synthesis, which is crucial for bacterial cell growth . The compound’s action results in a bacteriostatic effect, preventing the multiplication of bacteria without destroying them .
Action Environment
This compound may be sensitive to prolonged exposure to air and is insoluble in water . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-3-sulfosalicylic acid can change over time due to factors such as stability and degradation. This compound is known to be sensitive to prolonged exposure to air, which can lead to degradation and loss of activity . Therefore, it is important to store this compound under appropriate conditions to maintain its stability. Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure. For instance, short-term exposure may result in acute changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can have toxic or adverse effects, including irritation of the skin, eyes, and mucous membranes . Studies in animal models have shown that there is a threshold dose beyond which the compound’s effects become detrimental, leading to cellular damage and impaired function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-sulfosalicylic acid typically involves the sulfonation of salicylic acid followed by the introduction of an amino group. The process can be summarized as follows:
Sulfonation: Salicylic acid is treated with sulfuric acid to introduce the sulfonic acid group, forming 5-sulfosalicylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Sulfinic or sulfenic acids.
Substitution Products: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Chemistry: 5-Amino-3-sulfosalicylic acid is used as an organocatalyst in various organic reactions, including multi-component reactions for the synthesis of heterocyclic compounds .
Biology: It serves as a chelating agent in biochemical assays and is used in the determination of total proteins in biological fluids .
Medicine: The compound is explored for its potential therapeutic applications due to its ability to interact with biological molecules and metal ions .
Industry: In industrial applications, this compound is used as a redox indicator and in the preparation of metal coordination complexes .
Comparison with Similar Compounds
5-Sulfosalicylic acid: Lacks the amino group but shares the sulfonic acid group.
3-Aminosalicylic acid: Contains an amino group but lacks the sulfonic acid group.
Sulfanilic acid: Contains both amino and sulfonic acid groups but differs in the position of these groups on the aromatic ring
Uniqueness: 5-Amino-3-sulfosalicylic acid is unique due to the specific positioning of the amino and sulfonic acid groups on the salicylic acid core, which imparts distinct chemical reactivity and applications compared to its analogs .
Properties
IUPAC Name |
5-amino-2-hydroxy-3-sulfobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO6S/c8-3-1-4(7(10)11)6(9)5(2-3)15(12,13)14/h1-2,9H,8H2,(H,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWLRUWQJVULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6S | |
Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024507 | |
Record name | 5-Amino-3-sulfosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-amino-3-sulfosalicylic acid is a brown powder. (NTP, 1992) | |
Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
6201-87-2 | |
Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 5-Amino-2-hydroxy-3-sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6201-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-sulfosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylic acid, 5-amino-3-sulfo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16207 | |
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Record name | 5-Amino-3-sulfosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-sulphosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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